1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium
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Overview
Description
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester is a complex organic compound with a unique structure It is characterized by the presence of a naphthalenesulfonic acid moiety, a diazo group, and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester typically involves multiple steps, including esterification, coupling, and diazotization reactions. The process begins with the esterification of naphthalenesulfonic acid with the appropriate phenol derivative. This is followed by the coupling of the ester with a diazonium salt to introduce the diazo group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester involves its interaction with specific molecular targets and pathways. The diazo group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonic acid moiety enhances the compound’s solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4,4’,4’'-ethylidynetris [phenol]
- 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 4-cyclohexyl-2,6-bis [ [4-hydroxy-3- [ (4-hydroxyphenyl)methyl]-2,5-dimethylphenyl]methyl]phenol
- 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonic acid ester with 3,3’-bis (2-hydroxy-5-methylbenzyl)-4,4’-dihydroxy-5,5’- dimethyldiphenylmethane
Uniqueness
1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, 4-(1-methyl-1-phenylethyl)phenyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 1-methyl-1-phenylethyl group enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
71728-47-7 |
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Molecular Formula |
C25H21N2O4S+ |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
imino-[1-oxo-5-[4-(2-phenylpropan-2-yl)phenoxy]sulfonylnaphthalen-2-ylidene]azanium |
InChI |
InChI=1S/C25H21N2O4S/c1-25(2,17-7-4-3-5-8-17)18-11-13-19(14-12-18)31-32(29,30)23-10-6-9-21-20(23)15-16-22(27-26)24(21)28/h3-16,26H,1-2H3/q+1 |
InChI Key |
ZCFIHBJXYKJYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3C=CC(=[N+]=N)C4=O |
Origin of Product |
United States |
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